molecular formula C23H20N2O3 B14187010 6,8-Dimethoxy-5,7-diphenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 923957-86-2

6,8-Dimethoxy-5,7-diphenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Cat. No.: B14187010
CAS No.: 923957-86-2
M. Wt: 372.4 g/mol
InChI Key: RRMHEYMXCPWXRG-UHFFFAOYSA-N
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Description

6,8-Dimethoxy-5,7-diphenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes methoxy and phenyl groups, contributing to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethoxy-5,7-diphenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5,7-dimethoxy-1,3-diphenyl-1,4-benzodiazepine with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethoxy-5,7-diphenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,8-Dimethoxy-5,7-diphenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dimethoxy-5,7-diphenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on neuronal activity. This mechanism is similar to other benzodiazepines, which are known to modulate the GABAergic system to exert their pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dimethoxy-5,7-diphenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. The presence of methoxy groups at positions 6 and 8, along with phenyl groups at positions 5 and 7, may influence its binding affinity and selectivity for the GABA receptor, potentially leading to unique therapeutic effects .

Properties

CAS No.

923957-86-2

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

6,8-dimethoxy-5,7-diphenyl-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C23H20N2O3/c1-27-18-13-17-21(23(28-2)20(18)15-9-5-3-6-10-15)22(24-14-19(26)25-17)16-11-7-4-8-12-16/h3-13H,14H2,1-2H3,(H,25,26)

InChI Key

RRMHEYMXCPWXRG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)NC(=O)CN=C2C3=CC=CC=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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